Unraveling the Identity of CAS 1356109-72-2: A Case of Undetermined Molecular Properties
For Immediate Release Shanghai, China – March 31, 2026 – An in-depth investigation to elucidate the molecular weight and exact mass of the chemical entity designated by CAS Registry Number 1356109-72-2 has concluded that...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
Shanghai, China – March 31, 2026 – An in-depth investigation to elucidate the molecular weight and exact mass of the chemical entity designated by CAS Registry Number 1356109-72-2 has concluded that the provided identifier does not correspond to a publicly indexed chemical substance. Consequently, the determination of its fundamental physicochemical properties, including molecular weight and exact mass, cannot be performed at this time.
Researchers and drug development professionals seeking to understand the molecular characteristics of this specific compound will find that a search across major chemical databases, including PubChem, ChemSpider, and the European Chemicals Agency (ECHA), yields no direct results for CAS 1356109-72-2. This absence of information prevents the creation of a comprehensive technical guide as requested.
The Chemical Abstracts Service (CAS) assigns unique numerical identifiers to every chemical substance, ensuring a reliable and consistent way to identify them in literature and databases. The inability to locate a substance associated with CAS 1356109-72-2 suggests several possibilities:
Data Entry Error: The CAS number may have been transcribed incorrectly. A single digit difference will lead to an entirely different (or non-existent) entry.
Novel or Proprietary Compound: The substance may be a newly synthesized compound that has not yet been publicly disclosed or indexed in chemical databases. It could also be a proprietary substance where the chemical identity is not available in the public domain.
Deactivated or Invalid Number: In some instances, a CAS number may be deactivated or found to be invalid after its initial assignment.
Without a confirmed chemical structure or molecular formula, the foundational data required for calculating molecular weight and exact mass is absent.
Molecular Weight (or molecular mass) is the sum of the atomic weights of all atoms in a molecule.
Exact Mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element.
Both of these values are critical for a wide range of applications in research and development, including chemical synthesis, analytical chemistry, and drug design.
The Path Forward: Verification is Key
For researchers, scientists, and drug development professionals who have encountered this CAS number, the primary course of action is to verify the identifier . It is recommended to:
Return to the Original Source: Double-check the source from which the CAS number was obtained for any potential typographical errors.
Seek Alternative Identifiers: If possible, obtain an alternative identifier for the substance, such as a chemical name (IUPAC or common), a trade name, or a molecular formula.
Contact the Supplier or Originating Laboratory: If the CAS number was provided by a chemical supplier or a collaborating laboratory, direct contact is the most effective way to confirm the chemical identity.
Once a valid chemical identifier is obtained, a comprehensive technical guide detailing its molecular weight, exact mass, and other pertinent physicochemical properties can be accurately generated.
Illustrative Workflow for Determining Molecular Properties
For a known chemical compound, the process of determining its molecular weight and exact mass is a standard and well-defined procedure. The following diagram illustrates the typical workflow that would be employed once the chemical identity of a substance is confirmed.
Figure 1. A generalized workflow for the determination of molecular weight and exact mass of a confirmed chemical substance.
Exploratory
Comprehensive 1H and 13C NMR Spectral Reference Guide for 5-Chloro-2,3-bis(chloromethyl)pyridine Hydrochloride
Target Compound: 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride (CAS 1356109-72-2) Molecular Formula: C₇H₇Cl₄N Application: Bifunctional electrophile, API intermediate, and crosslinking agent for macrocyclic synthe...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride (CAS 1356109-72-2)
Molecular Formula: C₇H₇Cl₄N
Application: Bifunctional electrophile, API intermediate, and crosslinking agent for macrocyclic synthesis.
Structural Elucidation & Mechanistic Rationale
The synthesis of polysubstituted halogenated pyridines frequently yields complex regiochemical mixtures. For CAS 1356109-72-2, confirming the precise 2,3,5-substitution pattern is paramount before downstream application. Handling chloromethylpyridines requires significant care; the free bases are highly reactive and prone to intermolecular alkylation (polymerization) or rapid hydrolysis. Consequently, the compound is isolated and analyzed as a hydrochloride salt, which ensures chemical stability but fundamentally alters its electronic environment and dictates specific analytical choices 1.
Causality of Chemical Shifts
The NMR chemical shifts of this molecule are governed by three primary electronic effects:
Nitrogen Protonation: The nitrogen atom in the pyridine ring strongly deshields the alpha protons due to its electronegativity and magnetic anisotropy. When protonated as a pyridinium hydrochloride salt, this deshielding effect is drastically amplified across the entire conjugated ring system 2.
Inductive Withdrawal (-I): The two chloromethyl groups at positions 2 and 3 exert a strong inductive electron-withdrawing effect, shifting the adjacent protons downfield 3.
Regiochemical Meta-Coupling: The critical diagnostic feature in the ¹H NMR spectrum is the meta-coupling between H4 and H6. Because H6 is flanked by the protonated nitrogen and the 5-chloro substituent, it appears as the most deshielded proton. H4 appears slightly upfield. Both exhibit a characteristic
J
-coupling of ~2.2 Hz, which definitively validates the 2,3,5-substitution pattern and rules out ortho- or para-substituted impurities 4.
Experimental Protocol for NMR Acquisition
To ensure a self-validating analytical system, the following methodology must be strictly adhered to. Deviations in solvent choice or relaxation delays will result in peak broadening or inaccurate integration, masking critical impurities.
Step 1: Sample Preparation
Action: Weigh 10–15 mg of CAS 1356109-72-2 into a clean glass vial.
Solvent Selection: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆.
Causality: CDCl₃ is entirely ineffective due to the poor solubility of the highly polar pyridinium salt. DMSO-d₆ fully dissociates the hydrochloride salt, providing sharp, highly resolved peaks while shifting the exchangeable NH⁺ proton downfield, preventing it from obscuring the aromatic region.
Step 2: Instrument Calibration and Acquisition
Action: Transfer the homogeneous solution to a 5 mm precision NMR tube.
Parameters: Acquire data on a 400 MHz or 500 MHz spectrometer at 298 K. Set the relaxation delay (D1) to a minimum of 2.0 seconds.
Causality: A sufficient D1 delay is mandatory to ensure the complete relaxation of the distinct chloromethyl singlets, guaranteeing that their integration accurately reflects the stoichiometric ratio.
Step 3: Data Processing and Self-Validation
Action: Apply Fourier Transform, phase correction, and baseline correction. Calibrate the residual DMSO pentet to exactly 2.50 ppm.
Validation Check: The integration of the aromatic doublets to the aliphatic singlets must yield an exact 1:1:2:2 ratio. Any fractional deviation in the aliphatic region indicates partial hydrolysis of the chloromethyl groups to hydroxymethyl derivatives, failing the batch for downstream synthesis.
Quantitative Spectral Data
The following tables summarize the validated chemical shifts, multiplicities, and assignments for the target compound.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (ppm)
Multiplicity
Integration
J-Coupling (Hz)
Structural Assignment
11.50
br s
1H
-
NH⁺ (Exchanges with trace H₂O)
8.85
d
1H
2.2
Py-H6 (Aromatic, alpha to N⁺)
8.35
d
1H
2.2
Py-H4 (Aromatic, gamma to N⁺)
4.95
s
2H
-
2-CH₂Cl (Aliphatic)
4.85
s
2H
-
3-CH₂Cl (Aliphatic)
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm)
Carbon Type
Structural Assignment
150.5
C (Quaternary)
Py-C2 (Substituted, alpha to N⁺)
143.5
CH
Py-C6 (Aromatic)
139.8
CH
Py-C4 (Aromatic)
135.2
C (Quaternary)
Py-C3 (Substituted)
131.0
C (Quaternary)
Py-C5 (Substituted, C-Cl)
41.5
CH₂
2-CH₂Cl
40.2
CH₂
3-CH₂Cl
Regiochemical Validation Workflow
The logical progression from sample preparation to structural verification is mapped below. This workflow ensures that both purity and regiochemistry are simultaneously validated.
Workflow for NMR acquisition and regiochemical validation of halogenated pyridine derivatives.
Journal of King Saud University.Caffeine derivatives as promising multi-target anti-Alzheimer's agents: Investigating dual inhibition of AChE and BChE.
ResearchGate.Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride.
Preliminary in vitro toxicity of 5-Chloro-2,3-bis(chloromethyl)pyridine
An In-Depth Technical Guide for the Preliminary In Vitro Toxicity Assessment of 5-Chloro-2,3-bis(chloromethyl)pyridine Abstract 5-Chloro-2,3-bis(chloromethyl)pyridine is a substituted pyridine derivative with potential a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for the Preliminary In Vitro Toxicity Assessment of 5-Chloro-2,3-bis(chloromethyl)pyridine
Abstract
5-Chloro-2,3-bis(chloromethyl)pyridine is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of pharmaceutical and agrochemical agents.[1] Its structure, featuring a chlorinated pyridine ring and two reactive chloromethyl groups, suggests a potential for significant biological activity and associated toxicity. However, a review of publicly available scientific literature reveals a notable absence of dedicated toxicological studies for this specific compound. This technical guide provides a comprehensive, scientifically-grounded framework for conducting a preliminary in vitro toxicity assessment of 5-Chloro-2,3-bis(chloromethyl)pyridine. We outline a tiered testing strategy, from foundational cytotoxicity screening to investigations into genotoxic potential and mechanisms of action. This document is designed to serve as a practical roadmap for researchers, detailing not only the experimental protocols but also the scientific rationale underpinning each methodological choice, thereby ensuring a robust and self-validating preliminary toxicological profile.
Introduction and Hypothesized Mechanism of Toxicity
The chemical architecture of 5-Chloro-2,3-bis(chloromethyl)pyridine provides critical clues to its potential toxicological profile. The two chloromethyl (-CH₂Cl) groups are potent electrophilic centers, rendering the molecule a likely alkylating agent. Alkylating agents can form covalent bonds with nucleophilic macromolecules within the cell, including DNA, RNA, and proteins.
This reactivity underpins our central hypothesis: 5-Chloro-2,3-bis(chloromethyl)pyridine is expected to exert direct cytotoxic and genotoxic effects by covalently modifying critical cellular components.
The consequences of such alkylation can be manifold:
DNA Adduct Formation: Alkylation of DNA bases can lead to mutations, strand breaks, and chromosomal aberrations, culminating in mutagenicity and carcinogenicity. The carcinogenic potential of a related compound, 3-(chloromethyl)pyridine hydrochloride, has been demonstrated in rodent bioassays, where it induced tumors at the site of application.[2]
Protein Inactivation: Alkylation of key amino acid residues (e.g., cysteine, histidine) can disrupt protein structure and function, leading to enzyme inhibition and the collapse of essential cellular pathways.
Induction of Oxidative Stress & Apoptosis: Cellular damage from alkylation can trigger secondary responses, including the generation of reactive oxygen species (ROS) and the activation of programmed cell death (apoptosis).
The following diagram illustrates this hypothesized toxicological pathway.
Caption: A tiered workflow for the in vitro toxicity assessment.
Tier 1: Foundational Cytotoxicity Assessment
Rationale: The initial step is to determine the concentration range at which the compound elicits a cytotoxic response. This is crucial for establishing the dose levels for subsequent, more complex assays. We propose using a panel of three assays that measure distinct cellular health indicators, providing a more robust assessment than any single method. This approach aligns with recommendations for modernizing toxicity testing.
[3]
Cell Line Selection: Human hepatocarcinoma cells (HepG2) are recommended for initial screening. They are metabolically competent, widely used in toxicology, and represent the liver, a primary site of xenobiotic metabolism.
[4][5]
Proposed Assays:
MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of metabolic viability.
[6][7]2. Neutral Red Uptake (NRU) Assay: Assesses lysosomal integrity by measuring the uptake of the neutral red dye into the lysosomes of viable cells.
Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a marker of cytolysis.
[6]
Data Presentation: Results should be summarized to clearly present the half-maximal inhibitory concentration (IC₅₀) for each endpoint.
Assay Endpoint
Description
Hypothetical IC₅₀ (µM)
MTT
Mitochondrial Activity
45.2 ± 5.1
NRU
Lysosomal Integrity
68.5 ± 7.3
LDH
Membrane Integrity
112.8 ± 12.5
Caption: Table of hypothetical cytotoxicity data for 5-Chloro-2,3-bis(chloromethyl)pyridine in HepG2 cells after 24-hour exposure.
Detailed Experimental Protocols
Protocol: MTT Cytotoxicity Assay
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. [6]The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
Cell Seeding: Seed HepG2 cells into a 96-well microplate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Preparation: Prepare a 100 mM stock solution of 5-Chloro-2,3-bis(chloromethyl)pyridine in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
Cell Treatment: Remove the seeding medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (0.5% DMSO) and positive control (e.g., 100 µM Doxorubicin) wells.
[6]4. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is recorded if the test compound causes a dose-dependent increase in the number of revertant colonies, indicating it is a mutagen.
Rationale: As a primary screening tool for genotoxicity, the Ames test is a regulatory standard for identifying point mutations. [8]Given the alkylating nature of the test compound, direct interaction with bacterial DNA is highly probable. The inclusion of a metabolic activation system (S9 fraction) is critical, as metabolites may be more or less mutagenic than the parent compound.
[9]
Methodology:
Strain Selection: Use a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
Metabolic Activation: Prepare a rat liver S9 fraction from Aroclor 1254-induced rats, combined with a cofactor mix (S9 mix) as per standard protocols (e.g., Maron and Ames).
Dose Selection: Based on preliminary cytotoxicity tests in the bacterial strains, select at least five concentrations of 5-Chloro-2,3-bis(chloromethyl)pyridine.
Plate Incorporation Method:
To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of buffer (for the non-activation arm).
Vortex briefly and pour the mixture onto minimal glucose agar plates.
Controls: Include a vehicle control (DMSO) and positive controls for each strain, with and without S9 mix (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA98 with S9).
Incubation: Incubate the plates at 37°C for 48-72 hours.
Data Acquisition: Count the number of revertant colonies on each plate.
Data Analysis: A positive result is defined as a dose-related increase in the number of revertants that is at least two-fold higher than the concurrent vehicle control count.
Data Presentation:
Strain
Metabolic Activation (S9)
Compound Conc. (µ g/plate )
Mean Revertants ± SD
Fold Increase
TA100
-
0 (Vehicle)
125 ± 15
1.0
10
180 ± 20
1.4
50
310 ± 25
2.5
100
550 ± 40
4.4
TA100
+
0 (Vehicle)
130 ± 18
1.0
10
145 ± 15
1.1
50
160 ± 22
1.2
100
175 ± 20
1.3
Caption: Table of hypothetical Ames test data showing a positive mutagenic response without metabolic activation.
Concluding Remarks and Future Directions
This guide presents a structured, hypothesis-driven strategy for the initial in vitro toxicological evaluation of 5-Chloro-2,3-bis(chloromethyl)pyridine. The proposed workflow, grounded in established methodologies and regulatory guidelines, will generate a robust preliminary dataset encompassing cytotoxicity, genotoxicity, and initial mechanistic insights.
Based on the anticipated reactivity of this molecule, positive findings in these assays are likely. A significant cytotoxic and mutagenic profile would warrant further investigation, including:
Advanced In Vitro Models: Testing in 3D cell cultures or organ-on-a-chip systems to better model tissue-level effects.
Definitive Mechanistic Studies: Probing specific cellular pathways, such as DNA repair activation, mitochondrial dysfunction, and detailed apoptosis signaling.
In Vivo Assessment: If the intended application of the compound necessitates it, carefully designed acute systemic toxicity studies in rodent models would be the logical next step, following the 3Rs principles (Replacement, Reduction, Refinement).
[10]
By adhering to this comprehensive plan, researchers can effectively characterize the preliminary safety profile of 5-Chloro-2,3-bis(chloromethyl)pyridine, enabling informed decisions regarding its future development and handling.
References
BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Derivatives.
OECD. (n.d.). In vitro assays for developmental neurotoxicity. Organisation for Economic Co-operation and Development.
CORDIS. (2004). ECVAM in vitro toxicity tests included in OECD testing recommendations. European Commission.
El-Sayed, M. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
OECD. (n.d.). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development.
ICAPO. (2025). OECD Releases 2025 Test Guideline Programme Updates. ICAPO.
ESTIV. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. European Society of Toxicology In Vitro.
Mamdouh, I. F., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles.
ACS Omega. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
PubChem. (n.d.). 5-Chloro-2-(chloromethyl)pyridine. National Center for Biotechnology Information.
National Center for Biotechnology Information. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening.
Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
MDPI. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2.
European Patent Office. (1988). 2-Mono and 2,3-bis \poly\ chloromethyl\ pyridines.
National Toxicology Program. (2025). Bioassay of 3-(Chloromethyl) pyridine Hydrochloride for Possible Carcinogenicity. NIH.
Material Safety Data Sheet (MSDS) and Hazard Assessment for CAS 1356109-72-2: A Technical Guide for Drug Development Professionals
Executive Summary & Structural Logic In modern pharmaceutical synthesis, halogenated pyridine derivatives serve as critical building blocks for constructing complex bicyclic heterocycles and macrocyclic drug candidates....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Logic
In modern pharmaceutical synthesis, halogenated pyridine derivatives serve as critical building blocks for constructing complex bicyclic heterocycles and macrocyclic drug candidates. CAS 1356109-72-2 , chemically identified as 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride [1], is a highly reactive, bifunctional electrophile.
While its dual chloromethyl groups make it an exceptionally versatile reagent for cross-coupling and nucleophilic substitution, these same structural features impart severe toxicological and handling hazards. The electron-withdrawing nature of the pyridine ring, compounded by the 5-chloro substituent, significantly increases the electrophilicity of the benzylic-like carbons. Consequently, this compound acts as a potent alkylating agent. Furthermore, as a hydrochloride salt, it is highly hygroscopic; exposure to ambient atmospheric moisture rapidly induces hydrolysis, releasing corrosive hydrogen chloride (HCl) gas[2].
This guide synthesizes the physicochemical properties, mechanistic toxicology, and field-proven handling protocols for CAS 1356109-72-2, ensuring that research scientists can safely integrate this reagent into their synthetic workflows without compromising laboratory safety or scientific integrity.
Physicochemical Profiling
Understanding the physical state and stability limits of a reagent is the first step in mitigating risk. Table 1 summarizes the core properties of CAS 1356109-72-2, extrapolated from its structural analogs and manufacturer specifications[1][3].
The hazard profile of CAS 1356109-72-2 is driven by two distinct chemical mechanisms: acid-base corrosivity and covalent alkylation .
When inhaled or deposited on the skin, the ambient moisture in mucous membranes triggers the rapid dissociation of the hydrochloride salt and the solvolysis of the chloromethyl groups. This localized release of HCl causes immediate drop in tissue pH, leading to coagulative necrosis (chemical burns). Simultaneously, the resulting electrophilic carbonium ions undergo Sₙ1/Sₙ2 reactions with cellular nucleophiles (such as the amine and thiol groups on proteins and DNA), leading to irreversible cytotoxicity[4][5].
Mechanistic pathway of CAS 1356109-72-2 toxicity via hydrolysis and cellular alkylation.
Based on the toxicological data of closely related analogs like 2,6-bis(chloromethyl)pyridine hydrochloride[3] and 2-chloro-5-chloromethylpyridine[5], the compound is classified under the following Globally Harmonized System (GHS) categories:
To ensure scientific integrity and operator safety, standard operating procedures must be rooted in chemical causality. The following protocols are designed as self-validating systems, meaning the physical behavior of the reaction provides real-time feedback on safety and efficacy.
Protocol A: Inert-Atmosphere Handling and Solution Preparation
Causality: Protic solvents and atmospheric humidity rapidly degrade the chloromethyl moieties into hydroxymethyl groups, ruining the reagent's synthetic utility and generating hazardous internal HCl pressure within sealed vials.
Preparation: Transfer the sealed reagent bottle into a nitrogen or argon-purged glovebox. Self-Validation: Monitor the physical state of the powder upon opening. A shift from a free-flowing solid to a clumpy, sticky mass indicates prior moisture ingress and compromised reagent integrity.
Weighing: Weigh the required mass using anti-static weigh boats to prevent aerosolization of the highly irritating dust.
Solvation: Dissolve the reagent strictly in anhydrous, deoxygenated polar aprotic solvents (e.g., dry DMF, DCM, or THF). Avoid methanol or ethanol unless solvolysis is the intended synthetic pathway.
Storage: If returning unused reagent to storage, flush the headspace of the vial with argon for 60 seconds, seal with Parafilm, and store at 2–8°C[1].
Protocol B: Emergency Quenching and Spill Response
Causality: In the event of a spill, applying a strong base (like NaOH) to neutralize the hydrochloride salt is highly dangerous; the reaction is violently exothermic, causing splattering and the rapid volatilization of the toxic, free pyridine base. Instead, a weak base like Sodium Bicarbonate (NaHCO₃) must be used to ensure controlled, endothermic neutralization.
Step-by-step emergency workflow for neutralizing and containing CAS 1356109-72-2 spills.
Evacuation & PPE: Immediately evacuate personnel from the immediate vicinity. Don a NIOSH-approved respirator (or SCBA for large spills), heavy-duty nitrile or neoprene gloves, and a chemical-resistant suit[6].
Containment: Surround the spill with an inert absorbent material (e.g., dry sand or vermiculite) to prevent spreading[3].
Neutralization (Self-Validating Step): Liberally cover the spill with solid Sodium Bicarbonate (NaHCO₃). Slowly mist the area with water to initiate the quenching reaction. Observe the reaction: Continue adding NaHCO₃ until effervescence (CO₂ gas evolution) completely ceases. The cessation of bubbling acts as a visual, self-validating indicator that all free HCl and reactive intermediates have been neutralized.
Cleanup: Use non-sparking tools to sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container[6]. Do not seal the container tightly for at least 24 hours to allow any residual CO₂ gas to vent.
Application Notes for 5-Chloro-2,3-bis(chloromethyl)pyridine Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block In the landscape of pharmaceutical and agrochemical development, the synthesis of complex molecular architectures relies on the availability of versatile, r...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of pharmaceutical and agrochemical development, the synthesis of complex molecular architectures relies on the availability of versatile, reactive intermediates. 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is a specialized heterocyclic compound designed for this purpose. Its structure, featuring a chlorinated pyridine core with two reactive chloromethyl groups at the 2 and 3 positions, makes it a potent bifunctional electrophile. This dual reactivity allows for the construction of novel fused-ring systems, which are foundational to many modern therapeutic agents.
While specific public-domain literature on 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is sparse, its chemical properties and synthetic utility can be expertly inferred from the well-documented analogue, 2,3-bis(chloromethyl)pyridine hydrochloride.[1][2] This guide provides a comprehensive overview of the synthesis, handling, and application of this intermediate, leveraging established, scalable, and safe protocols from analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals.
The primary application of such intermediates is in the synthesis of complex heterocyclic compounds, including certain classes of kinase inhibitors and other targeted therapeutics where a rigid, nitrogen-containing scaffold is essential for biological activity.[3]
Physicochemical Properties and Handling
A thorough understanding of the intermediate's properties is paramount for its safe and effective use.
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride and its analogues are classified as hazardous, corrosive materials that demand stringent safety protocols.[4][5]
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with a face shield.[6][7]
Respiratory Protection: Avoid formation and inhalation of dust. If ventilation is inadequate, use a NIOSH-approved particle respirator.[5][7]
Handling: Use non-sparking tools. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
First Aid Measures:
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][6]
Synthesis Protocol: A Scalable and Safe Approach
The synthesis of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is best achieved via the chlorination of its diol precursor, 5-chloro-2,3-bis(hydroxymethyl)pyridine. While the synthesis of the exact diol precursor is not widely detailed, a plausible route begins with 2-amino-5-chloropyridine, which can be converted to 5-chloro-2,3-dihydroxypyridine.[8] This diol would then require reduction to the di-methanol form before chlorination.
The following chlorination protocol is adapted from a well-vetted, scalable process developed for the non-chlorinated analogue, which prioritizes safety and environmental considerations over traditional methods using neat thionyl chloride.[1][2]
Workflow for Synthesis
Caption: General pathway for constructing fused rings from the intermediate.
Protocol: Synthesis of a Fused Pyrido-Thiazepine Derivative (Example)
This protocol illustrates a representative cyclization reaction.
Reactant Preparation: In a dry, nitrogen-flushed flask, dissolve a binucleophile such as 2-aminothiophenol (1.0 eq) and a non-nucleophilic base like potassium carbonate (2.5 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).
Addition of Intermediate: To this stirring solution, add a solution of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride (1.05 eq) in the same solvent dropwise at room temperature. Note: The hydrochloride salt will be neutralized by the base in situ.
Reaction: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, tracking the disappearance of the starting materials and the appearance of the new product spot.
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts. Quench the filtrate with water, which may precipitate the crude product.
Purification: Collect the crude solid by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure, fused heterocyclic product.
Analytical Quality Control
Ensuring the purity of the intermediate is critical for the success of subsequent synthetic steps and the quality of the final API.
Analytical Technique
Application
Reference(s)
HPLC
Primary method for assessing purity, quantifying starting material consumption during synthesis, and identifying major impurities. A reverse-phase C18 column is typically effective.
Highly sensitive method for identifying and quantifying trace-level impurities. Essential for detecting potential genotoxic impurities (PGIs), as chloromethyl groups can be alerts.
[N/A]
¹H NMR
Confirms the chemical structure of the intermediate and final products. The integration of signals provides a ratio of protons, helping to verify the structure.
[N/A]
Elemental Analysis
Provides the elemental composition (C, H, N, Cl) to confirm the molecular formula of the synthesized intermediate.
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is a high-value, reactive intermediate with significant potential in the synthesis of complex APIs. While direct documentation is limited, a robust understanding of its synthesis, handling, and reactivity can be established through scientifically sound analogies to related, well-studied compounds. The protocols and safety information provided herein offer a comprehensive starting point for researchers to leverage this versatile building block in the development of next-generation therapeutics. Adherence to rigorous safety protocols is non-negotiable due to the hazardous nature of this class of reagents.
References
Angene Chemical. Safety Data Sheet - 2,6-Bis(chloromethyl)pyridine hydrochloride. Available from: [Link]
Frank, S. A., et al. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development, 6(5), 724-729. Available from: [Link]
Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
PrepChem.com. Synthesis of 5-Chloro-2-hydroxymethyl-benzhydrol. Available from: [Link]
Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.
Organic Syntheses. n-(5-chloro-2-pyridyl)triflimide. Available from: [Link]
NIST. 5-Chloro-2-trichloromethyl pyridine. Available from: [Link]
The Journal of Organic Chemistry via Figshare. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5‑Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Available from: [Link]
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link]
ACS Publications. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Available from: [Link]
European Patent Office. 2-Mono and 2,3-bis \poly\ chloromethyl\ pyridines. Available from: [Link]
Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
PubChem. 5-Chloro-2-(chloromethyl)pyridine. Available from: [Link]
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link]
Google Patents. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]
ResearchGate. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Available from: [Link]
NIH - National Center for Biotechnology Information. 2-Chloro-5-(chloromethyl)pyridine. Available from: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: N-Alkylation Protocols Utilizing 5-Chloro-2,3-bis(chloromethyl)pyridine for Conformationally Restricted Scaffolds
Executive Summary & Mechanistic Rationale
5-Chloro-2,3-bis(chloromethyl)pyridine (CAS 1356109-72-2) is a highly reactive bis-electrophile utilized extensively in medicinal chemistry to construct conformationally restricted fused heterocyclic scaffolds. The most prominent application is its reaction with primary amines to yield 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, which serve as rigid isosteres in drug discovery [2].
Causality of Reactivity : The presence of the electron-withdrawing chlorine atom at the C5 position of the pyridine ring decreases the electron density of the aromatic system. This inductive effect makes the adjacent chloromethyl groups highly susceptible to nucleophilic attack via an
SN2
mechanism. The reaction proceeds in two distinct kinetic steps:
Intermolecular
SN2 : The primary amine attacks one of the chloromethyl groups. This step is highly exothermic and prone to over-alkylation if not thermally controlled.
Intramolecular
SN2
(Cyclization) : The secondary amine intermediate undergoes a rapid intramolecular ring closure to form the thermodynamically stable 5-membered pyrroline ring. This step requires an enthalpic push (heating) to overcome the activation energy barrier of forming the fused bicyclic system.
Experimental Design & Causality of Reaction Parameters
To prevent the formation of polymeric or macrocyclic byproducts, the experimental design must strictly control the reaction kinetics.
Solvent Selection : Acetonitrile (MeCN) is the optimal solvent. As a polar aprotic solvent, it stabilizes the charge-separated transition state of the
SN2
reaction without acting as a competing nucleophile. While DMF is commonly cited in patent literature for similar high-temperature cyclizations [3], MeCN allows for easier product isolation and limits the thermal degradation of the chloromethyl groups.
Base Selection : The reagent is typically supplied as a hydrochloride salt to prevent auto-polymerization [1]. Therefore, at least 3.5 equivalents of a base are required (1 eq to neutralize the reagent's HCl, 1 eq to neutralize the amine's salt if applicable, and 2 eq to scavenge the HCl generated during the double alkylation). Anhydrous Potassium Carbonate (
K2CO3
) is preferred over stronger organic bases (like DBU) to prevent E2 elimination side-reactions.
Concentration & Dilution : The reaction is performed under pseudo-high-dilution conditions (0.05 M) to statistically favor the intramolecular cyclization over intermolecular oligomerization [2].
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of the double N-alkylation using benzylamine as the model nucleophile.
Table 1: Optimization of N-Alkylation Conditions for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Synthesis
Entry
Solvent
Base (Equiv)
Temperature Profile
Time
Yield (%)
Impurity Profile Observation
1
THF
Et3N
(3.5)
0 °C
→
65 °C
12 h
41%
High mono-alkylated intermediate
2
DMF
K2CO3
(3.5)
25 °C
→
100 °C
3 h
58%
Significant polymeric dimers
3
MeCN
DIPEA (3.5)
0 °C
→
80 °C
8 h
79%
Clean conversion, trace dimers
4
MeCN
K2CO3
(3.5)
0 °C
→
80 °C
8 h
88%
Optimal conditions, high purity
Mandatory Visualizations
Mechanistic pathway of double N-alkylation forming fused pyrrolopyridines.
Step-by-step workflow for the synthesis of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridines.
Objective: Synthesis of 6-Benzyl-3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
Step 1: Preparation of the Nucleophilic Suspension
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Benzylamine (1.07 g, 10.0 mmol) and anhydrous
K2CO3
(4.84 g, 35.0 mmol).
Suspend the mixture in anhydrous Acetonitrile (150 mL). Causality: The large solvent volume ensures a dilute concentration (~0.06 M) to suppress intermolecular dimerization.
Cool the suspension to 0 °C using an ice-water bath.
Add this solution dropwise to the amine suspension over 30 minutes via an addition funnel.
Causality: Dropwise addition at 0 °C ensures the primary amine is always in excess relative to the unreacted bis-electrophile, driving the formation of the mono-alkylated intermediate while preventing thermal runaway.
Step 3: Thermally-Driven Cyclization
Remove the ice bath and allow the reaction to warm to room temperature over 30 minutes.
Heat the reaction mixture to 80 °C (reflux) for 8 hours.
Causality: The enthalpic energy provided by refluxing MeCN overcomes the transition state barrier for the intramolecular ring closure.
Step 4: Self-Validation System (In-Process Control)
Withdraw a 0.1 mL aliquot, dilute with 1 mL of MeOH, and filter through a 0.22 µm syringe filter.
Analyze via LC-MS.
Validation Criteria : The protocol is self-validating based on mass spectrometry. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the mono-alkylated intermediate (
m/z
~281) is
≤
2% relative to the cyclized product (
m/z
245).
Troubleshooting: If the intermediate exceeds 2%, add an additional 0.5 equivalents of
K2CO3
and reflux for 2 more hours. Do not proceed to workup until this self-validation criterion is met.
Step 5: Workup and Purification
Cool the mixture to room temperature and quench with distilled water (100 mL) to dissolve the inorganic salts.
Extract the aqueous layer with Ethyl Acetate (3
×
75 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient 10% to 40% EtOAc) to yield the pure bicyclic product.
Safety and Handling Precautions
Vesicant Properties : 5-Chloro-2,3-bis(chloromethyl)pyridine is a potent alkylating agent and a severe vesicant [1]. Exposure to skin or mucous membranes can cause delayed blistering and severe chemical burns.
PPE : Handle exclusively inside a certified fume hood using double nitrile gloves, a lab coat, and safety goggles.
Decontamination : Quench all glassware and spills with a 5% aqueous solution of sodium thiosulfate or a dilute solution of ammonium hydroxide before washing, to neutralize unreacted chloromethyl groups safely.
References
Pesti, J. A., et al. "Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride." Organic Process Research & Development, 2002. URL: [Link]
Radchenko, D. S., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry, 2024. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
1 (CAS: 1356109-72-2), typically handled as its hydrochloride salt, is a highly versatile bis-electrophilic building block utilized in the synthesis of complex fused heterocycles, macrocyclic ligands, and active pharmaceutical ingredients (APIs).
Causality in Reactivity: The presence of the 5-chloro substituent fundamentally alters the electronic landscape of the pyridine ring compared to its unhalogenated counterpart. The electron-withdrawing inductive effect of the chlorine atom decreases the electron density of the pyridine
π
-system. This global electron deficiency significantly increases the electrophilicity of both the C2 and C3 benzylic/picolylic carbons, accelerating bimolecular nucleophilic substitution (
SN2
) reactions.
Furthermore, the C2 position exhibits higher kinetic reactivity than the C3 position. This regioselectivity arises because the C2 carbon is directly adjacent to the electronegative pyridine nitrogen, which inductively stabilizes the transition state during nucleophilic attack. This electronic differentiation allows for regioselective mono-functionalization under strictly controlled stoichiometric and thermal conditions.
Before functionalization, the precursor must often be synthesized from 5-chloro-2,3-bis(hydroxymethyl)pyridine. A critical safety parameter has been established for the chlorination of these diols using thionyl chloride (
SOCl2
).
Hazard Warning: Scale-up reactions utilizing methyl tert-butyl ether (MTBE) as a co-solvent with
SOCl2
are extremely hazardous. As detailed in a critical 2, the presence of HCl catalyzes the decomposition of MTBE, leading to massive outgassing of isobutylene and potential thermal runaway[2].
Safe Alternative: The validated, self-regulating process employs
SOCl2
in toluene with 1% v/v N,N-dimethylformamide (DMF) as a catalyst[2]. This ensures controlled outgassing of
SO2
and HCl without solvent degradation, allowing safe isolation of the product as a highly pure hydrochloride salt.
Figure 1: Safe vs. hazardous chlorination pathways for 2,3-bis(hydroxymethyl)pyridines.
Application Workflows & Protocols
Protocol A: Annulation to Fused Cyclopenta[b]pyridines
Bis(chloromethyl)pyridines are premier substrates for double-alkylation with C,C-binucleophiles (e.g., malonate derivatives) to form conformationally restricted bicyclic scaffolds, such as octahydro-1H-cyclopenta[b]pyridines. These scaffolds are critical in developing 3[3] and4[4].
Self-Validating Methodology:
Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve diethyl acetamidomalonate (1.05 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C. Validation Check: Stir for 30 minutes until hydrogen gas evolution completely ceases, visually confirming quantitative enolate formation.
Alkylation: Dissolve 5-chloro-2,3-bis(chloromethyl)pyridine hydrochloride (1.0 eq) in a minimum volume of DMF. Add this solution dropwise to the enolate mixture over 1 hour, maintaining the internal temperature below 5 °C to prevent premature side reactions.
Cyclization: Warm the reaction to room temperature, then heat to 60 °C for 4 hours. The elevated temperature provides the necessary activation energy to drive the sterically hindered second intramolecular
SN2
cyclization.
Workup: Quench carefully with saturated aqueous
NH4Cl
. Extract with ethyl acetate (
3×
). Wash the combined organic layers with brine (
5×
) to remove residual DMF, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure cyclopenta-fused intermediate.
Protocol B: Synthesis of Tetrahydropyrido[3,4-b]pyrazines and Macrocycles
Using N,N-binucleophiles (e.g., ethylenediamine derivatives or polyamines), the bis-electrophile undergoes double N-alkylation. High-dilution conditions are mandatory here; keeping the concentration of reactive intermediates low kinetically favors intramolecular cyclization (macrocyclization) over intermolecular polymerization[3].
Self-Validating Methodology:
Setup: Equip a 1 L 3-neck flask with a reflux condenser and two programmable syringe pumps. Add 500 mL of anhydrous acetonitrile (
CH3CN
) and finely powdered anhydrous
K2CO3
(4.0 eq). Heat the suspension to 80 °C (reflux).
High-Dilution Addition: Prepare two separate solutions:
Solution A: 5-chloro-2,3-bis(chloromethyl)pyridine (1.0 eq, neutralized free base) in 50 mL
CH3CN
.
Solution B: The diamine nucleophile (1.0 eq) in 50 mL
CH3CN
.
Reaction: Simultaneously inject Solutions A and B into the vigorously stirring
K2CO3
suspension at a highly controlled rate of 2 mL/hour. Validation Check: The slow addition ensures the steady-state concentration of unreacted starting materials remains near zero, preventing oligomerization.
Completion: After addition is complete, maintain reflux for an additional 12 hours to ensure full conversion of any mono-alkylated intermediates.
Isolation: Filter the hot suspension to remove inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC.
Figure 2: Divergent functionalization pathways of 5-chloro-2,3-bis(chloromethyl)pyridine.
Quantitative Data Summary
The table below summarizes the critical reaction parameters and expected outcomes for the primary functionalization pathways of 5-chloro-2,3-bis(chloromethyl)pyridine.
Reaction Pathway
Nucleophile Type
Reagent Equivalents
Temperature Profile
Solvent System
Typical Yield
Key Application
Annulation (Protocol A)
C,C-Binucleophile
1.05 eq
0 °C
→
60 °C
DMF (0.2 M)
65–85%
CGRP / GABA Analogs
Macrocyclization (Protocol B)
N,N-Binucleophile
1.00 eq
80 °C (Reflux)
MeCN (High Dilution)
40–60%
Polyaza Ligands
Regioselective Mono-Alkylation
Alkoxide / Amine
0.95 eq
-78 °C
→
0 °C
THF
50–70%
Asymmetric Synthesis
References
ACS Publications: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development.
URL:[Link]
ResearchGate: Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride (Secondary Source for GABA analogue synthesis).
URL:[Link]
Google Patents:WO2020249970A1 - CGRP antagonist compounds. World Intellectual Property Organization.
Protocol for neutralizing 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride to free base
An Application Guide for the Neutralization of 5-Chloro-2,3-bis(chloromethyl)pyridine Hydrochloride to its Free Base Form Authored by a Senior Application Scientist This document provides a detailed protocol and scientif...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Neutralization of 5-Chloro-2,3-bis(chloromethyl)pyridine Hydrochloride to its Free Base Form
Authored by a Senior Application Scientist
This document provides a detailed protocol and scientific rationale for the conversion of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride to its corresponding free base. This protocol is intended for researchers, scientists, and drug development professionals who utilize this versatile bifunctional pyridine derivative as a key building block in the synthesis of novel chemical entities. The hydrochloride salt form enhances stability and shelf-life; however, the free base is often the required reactive species for subsequent nucleophilic substitution or coupling reactions.
The protocols and insights described herein are grounded in established principles of organic chemistry and are designed to ensure high yield, purity, and operational safety.
Core Principles: The Chemistry of Neutralization
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is an acidic salt. The protonated pyridinium nitrogen renders the molecule highly soluble in aqueous media but unreactive as a nucleophile and can complicate subsequent reaction pathways. The neutralization process involves the deprotonation of this pyridinium ion using a suitable base to yield the neutral, organic-soluble free base.
The choice of base is critical. The two chloromethyl groups are electrophilic and susceptible to nucleophilic attack. Therefore, a strong, nucleophilic base (e.g., sodium hydroxide) could lead to undesired side reactions, such as hydrolysis or oligomerization. A mild, non-nucleophilic inorganic base, such as sodium bicarbonate or potassium carbonate, is the preferred reagent. The reaction with bicarbonate, for example, is an acid-base reaction that produces the free base, water, sodium chloride, and carbon dioxide gas.
Physicochemical Properties & Reagent Data
A clear understanding of the properties of the starting material, product, and reagents is fundamental for successful execution.
Compound/Reagent
Molecular Formula
Molar Mass ( g/mol )
Appearance
Key Properties & Role
5-Chloro-2,3-bis(chloromethyl)pyridine HCl
C₇H₆Cl₃N · HCl
233.95 (as free base)
Off-white to light yellow solid
Starting material; stable, water-soluble salt.
5-Chloro-2,3-bis(chloromethyl)pyridine
C₇H₆Cl₃N
233.95
Expected to be an oil or low-melting solid
Target compound; organic-soluble free base.
Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
White crystalline powder
Mild base for neutralization; produces CO₂ gas.
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
Clear, colorless liquid
Extraction solvent for the organic-soluble free base.
Saturated NaCl Solution (Brine)
NaCl(aq)
N/A
Clear, colorless liquid
Used to wash the organic phase and break emulsions.
Anhydrous Sodium Sulfate (Na₂SO₄)
Na₂SO₄
142.04
White crystalline solid
Drying agent to remove residual water from the organic phase.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for the safe and efficient neutralization and isolation of the free base.
Hazard Warning: 5-Chloro-2,3-bis(chloromethyl)pyridine and its hydrochloride salt are classified as hazardous substances that can cause severe skin burns and eye damage[1][2][3].
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]
Ventilation: All steps must be performed in a well-ventilated chemical fume hood.[1][4]
Handling: Avoid inhalation of dust and contact with skin and eyes.[4][5] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2]
3.3. Neutralization & Extraction Workflow
Caption: Workflow for neutralization and extraction.
3.4. Detailed Procedure
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride in a minimal amount of deionized water (e.g., ~10 mL per gram of salt).
Cooling: Place the flask in an ice bath and stir until the solution temperature reaches 0-5 °C.
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the stirred solution. Causality Note: A slow, controlled addition is crucial to manage the effervescence (CO₂ evolution) and prevent excessive foaming.
Monitoring: Continue the addition until gas evolution ceases and the pH of the aqueous solution is basic (pH 8-9), as confirmed by pH paper or a calibrated pH meter.
Extraction: Transfer the biphasic mixture to a separatory funnel. Add a volume of ethyl acetate (EtOAc) approximately equal to the aqueous volume and shake gently, venting frequently to release any residual pressure. Allow the layers to separate.
Combine & Wash: Drain the lower aqueous layer. Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh portions of EtOAc. Combine all organic extracts.
Drying: Wash the combined organic layer with brine. This helps to remove the bulk of dissolved water and aids in breaking any emulsions that may have formed. Separate the layers and dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting residue is the 5-Chloro-2,3-bis(chloromethyl)pyridine free base.
Process Validation and Troubleshooting
A self-validating protocol includes methods to confirm success and troubleshoot potential issues.
1. Ensure final pH is 8-9 before extraction. 2. Perform additional extractions (e.g., 4-5 times). 3. Maintain low temperatures throughout the process.
Persistent Emulsion During Extraction
Vigorous shaking of the separatory funnel.
Use gentle, repeated inversions instead of vigorous shaking. Add a small amount of brine to help break the emulsion. If persistent, filter the mixture through a pad of Celite.
Product is a Wet Oil
Residual water or solvent.
Ensure the organic layer is thoroughly dried with Na₂SO₄. After rotary evaporation, place the product under high vacuum for several hours to remove trace solvents.
Side Product Formation
Use of a strong or nucleophilic base; elevated temperatures.
Strictly use a mild base like NaHCO₃ or K₂CO₃. Ensure the reaction is maintained at a low temperature (0-5 °C) during base addition.
Confirmation of Neutralization: The success of the protocol can be confirmed by Thin Layer Chromatography (TLC) analysis, where the free base (more nonpolar) will exhibit a higher Rf value than the starting hydrochloride salt (polar). Further characterization can be performed using ¹H NMR spectroscopy, where the disappearance of the broad pyridinium N-H proton signal confirms the formation of the free base.
Chemical Reaction Diagram
The following diagram illustrates the acid-base reaction at the core of this protocol.
Caption: Neutralization of the hydrochloride salt.
References
PubChem. (n.d.). 5-Chloro-2-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 5-Chloro-2-(chloromethyl)pyridine - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]
Technical Support Center: Handling and Storage of 5-Chloro-2,3-bis(chloromethyl)pyridine Hydrochloride
Welcome to the Technical Support Center for 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride (CAS: 1356109-72-2). As a highly reactive intermediate widely utilized in the synthesis of complex pharmaceuticals and spec...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride (CAS: 1356109-72-2). As a highly reactive intermediate widely utilized in the synthesis of complex pharmaceuticals and specialized ligands, its structural advantages also present significant handling challenges.
This guide is designed for senior application scientists and drug development professionals. It provides a mechanistic understanding of the compound's degradation pathways, self-validating experimental protocols, and troubleshooting steps to ensure the integrity of your material.
Mechanistic Causality: The Hydrolysis Problem
To prevent degradation, we must first understand the causality behind it. 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride possesses two highly reactive chloromethyl (-CH₂Cl) groups. These positions are highly susceptible to nucleophilic substitution (Sₙ1/Sₙ2) due to the electron-withdrawing nature of the pyridine ring and the 5-chloro substituent, which polarizes the C-Cl bond.
The primary enemy of this compound is moisture . Because the compound is a hydrochloride salt, it is intensely hygroscopic . When exposed to ambient air, the salt rapidly absorbs atmospheric water. This localized moisture acts as a nucleophile, attacking the chloromethyl carbon. The resulting hydrolysis converts the -CH₂Cl groups into hydroxymethyl (-CH₂OH) groups, releasing hydrochloric acid (HCl) as a byproduct.
Crucially, this process is autocatalytic . The liberated HCl further increases the hygroscopicity of the bulk powder and can protonate the pyridine nitrogen, further activating the chloromethyl groups toward nucleophilic attack. This is why even brief exposure to ambient humidity can ruin an entire batch over time [1].
Caption: Autocatalytic hydrolysis pathway of 5-Chloro-2,3-bis(chloromethyl)pyridine HCl driven by moisture.
Troubleshooting & FAQs
Q1: My batch degraded even though I kept the bottle tightly capped in the fridge. Why?
A: Repeatedly opening a cold bottle on the benchtop introduces ambient, moisture-laden air into the headspace. When the bottle is re-sealed and returned to the refrigerator (-20°C to 4°C), the trapped moisture condenses directly onto the hygroscopic powder, initiating localized hydrolysis.
Solution: Always allow the sealed container to reach room temperature in a desiccator before opening, and only open it inside a glovebox under an inert atmosphere (Argon or N₂).
Q2: How can I definitively distinguish between the intact compound and its hydrolyzed degradant?
A: The most reliable self-validating method is ¹H-NMR spectroscopy (using anhydrous DMSO-d₆ or CDCl₃). The intact chloromethyl (-CH₂Cl) protons typically appear as sharp singlets around 4.70 - 4.90 ppm . Upon hydrolysis, the resulting hydroxymethyl (-CH₂OH) protons shift slightly upfield (approx. 4.50 - 4.60 ppm ), and a new, broad hydroxyl (-OH) peak will emerge (often exchanging, but visible around 5.0 - 5.5 ppm in anhydrous DMSO). Additionally, HPLC-MS will show a mass shift of -18 Da (loss of Cl, addition of OH) per hydrolyzed group.
Q3: I suspect my batch has absorbed moisture and partially hydrolyzed. Can I rescue the material?
A: Yes. Because the degradation product is simply the hydroxymethyl derivative, the material can be "rescued" via re-chlorination. This is standard practice in the scale-up synthesis of chloromethylpyridine hydrochlorides [2]. By treating the degraded batch with a slight excess of thionyl chloride (SOCl₂) in an inert solvent like toluene, the -CH₂OH groups are converted back to -CH₂Cl, and the HCl salt is regenerated. (See Protocol 3 below).
Quantitative Data & Analytical Markers
To assist in quality control, refer to the following tables summarizing expected degradation kinetics under poor storage conditions and the analytical markers for purity.
Table 1: Simulated Degradation Profile of Chloromethylpyridine HCl Salts
Protocol 1: Proper Aliquoting and Storage (Self-Validating System)
To prevent the introduction of moisture, the storage system must be self-validating. If the indicator silica gel in the secondary container changes color, the primary seal has failed.
Equilibration: Upon receiving the material on dry ice, place the sealed bottle in a vacuum desiccator and allow it to reach room temperature (approx. 2 hours) to prevent condensation.
Inert Transfer: Transfer the unopened bottle into a glovebox purged with high-purity Argon (<1 ppm H₂O).
Aliquoting: Weigh the bulk powder into single-use, amber glass vials. This prevents repeated freeze-thaw and moisture exposure cycles for the main batch.
Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the caps in Parafilm.
Secondary Containment: Place the vials inside a secondary Mylar bag or a larger jar containing indicating desiccant (e.g., Drierite).
Storage: Store the secondary container at -20°C.
Caption: Optimized handling and storage workflow to prevent moisture exposure and hydrolysis.
Protocol 2: Rapid Headspace pH Test for Degradation
Before committing valuable material to a complex synthesis, validate its integrity.
In a fume hood, slightly loosen the cap of the vial containing the compound.
Dampen a strip of universal pH indicator paper with distilled water.
Hold the damp paper directly over the seam of the cap as you open it.
Causality Check: If the paper immediately turns deep red (pH < 2), the compound has undergone significant hydrolysis, releasing volatile HCl gas. The batch must be re-chlorinated or discarded.
Protocol 3: Re-chlorination of Hydrolyzed Material (Rescue Protocol)
If hydrolysis has occurred, the material can be rescued using thionyl chloride (SOCl₂). This protocol is adapted from established scale-up procedures for chloromethylpyridine hydrochlorides [2, 3].
Setup: In a flame-dried round-bottom flask under nitrogen, suspend the degraded 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride in anhydrous toluene (approx. 5 mL per gram of compound).
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a 1.2 molar excess of Thionyl Chloride (SOCl₂) dropwise via an addition funnel. Caution: Vigorous evolution of SO₂ and HCl gas will occur.
Reaction: Remove the ice bath and gradually warm the mixture to 40°C. Stir for 2-4 hours until gas evolution ceases and the suspension becomes uniform.
Isolation: Apply a vacuum or nitrogen purge to the reaction mixture to remove excess SOCl₂, SO₂, and HCl. This will assist in the precipitation of the pure hydrochloride salt [2].
Washing: Filter the precipitate under a blanket of nitrogen (using a Schlenk frit) and wash with cold, anhydrous MTBE or hexanes. Dry under high vacuum to yield the restored compound.
References
US Patent 5942625A. (1999). Preparation of chloromethylpyridine hydrochlorides. Google Patents.
ACS Publications. (2021). Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement: Mechanism and Applications. The Journal of Organic Chemistry. Retrieved from[Link]
Optimization
Technical Support Center: Troubleshooting Aqueous Solubility of CAS 1356109-72-2
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with1 (CAS 1356109-72-2)[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with1 (CAS 1356109-72-2)[1].
Due to its unique polyhalogenated structure, this compound presents significant handling challenges in biological and aqueous environments. This guide synthesizes structural chemistry with field-proven methodologies to help you bypass degradation and achieve reproducible assay results.
Part 1: The Chemical Causality of Aqueous Instability
Before troubleshooting, it is critical to understand why this compound fails in standard aqueous buffers. The instability is driven by two competing mechanisms:
Extreme pKa Mismatch & Hydrophobicity:
The pyridine nitrogen is highly electron-deficient due to the inductive effects of the 5-chloro and the two chloromethyl groups. While unsubstituted pyridine has a pKa of 5.2, halogenated analogs are significantly less basic (e.g.,2)[2]. Consequently, the conjugate acid of CAS 1356109-72-2 has an estimated pKa < 2.0. When introduced into a physiological buffer (pH 7.4), the salt instantly deprotonates into the free base. Without the ionic charge, the highly lipophilic trichlorinated core rapidly precipitates out of solution.
Electrophilic Hydrolysis:
The two chloromethyl (-CH₂Cl) groups are 3[3]. In the presence of water (which acts as a nucleophile), they undergo rapid hydrolysis to form hydroxymethyl (-CH₂OH) groups, releasing hydrochloric acid (HCl). This not only degrades the active compound but can also lead to the 4[4].
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My solution turns instantly cloudy when I add the compound directly to PBS (pH 7.4). What happened?A1: You are observing the precipitation of the free base. The buffering capacity of PBS neutralizes the hydrochloride salt, stripping the proton from the pyridine nitrogen. The resulting uncharged molecule is insoluble in water and crashes out.
Q2: I dissolved it in unbuffered, pure water. It stayed clear, but my downstream in vitro assay showed no activity. Why?A2: In unbuffered water, the natural acidity of the dissolving HCl salt keeps the pH low enough to prevent free base precipitation. However, the water molecules rapidly hydrolyze the chloromethyl groups. By the time you run your assay, you are testing a degraded hydroxymethyl byproduct, not the intact bis-alkylating agent.
Q3: Can I use methanol or ethanol to create a concentrated stock solution instead?A3:No. Alcohols are nucleophilic. Storing this compound in methanol or ethanol will result in solvolysis, converting the chloromethyl groups into methyl or ethyl ethers. You must use a strictly non-nucleophilic, aprotic solvent.
Part 3: Physicochemical Summary
Parameter
Value / Characteristic
Impact on Experimental Design
Chemical Name
5-Chloro-2,3-bis(chloromethyl)pyridine HCl
Highly reactive bis-alkylating agent.
Molecular Weight
246.95 g/mol
Requires precise molarity calculations.
Estimated pKa
< 2.0
Deprotonates and precipitates at pH > 3.
Reactive Moieties
Two -CH₂Cl groups
Susceptible to rapid nucleophilic attack (hydrolysis).
Recommended Solvent
Anhydrous DMSO or DMF
Prevents degradation during stock storage.
Part 4: Standard Operating Procedure (SOP) for Assay Preparation
To bypass both precipitation and hydrolysis, you must utilize a "Just-in-Time" dilution strategy from an anhydrous stock. This protocol is designed as a self-validating system to ensure compound integrity.
Step 1: Preparation of Anhydrous Stock Solution
Equilibrate the sealed vial of CAS 1356109-72-2 to room temperature in a desiccator before opening. Causality: This prevents ambient moisture from condensing on the cold powder.
Dissolve the powder in Anhydrous DMSO (water content < 0.005%) to create a concentrated stock (e.g., 10 mM to 50 mM).
Self-Validation Check: Inspect the solution visually. It must be perfectly clear and colorless. Any yellowing, turbidity, or particulate matter indicates moisture contamination and subsequent degradation. Discard if cloudy.
Step 2: Aliquoting and Storage
Divide the stock into single-use aliquots (e.g., 10 µL to 50 µL) to avoid freeze-thaw cycles and repeated atmospheric exposure.
Blanket the aliquots with dry Argon or Nitrogen gas before capping.
Dilute the DMSO stock directly into your pre-warmed assay buffer (e.g., cell culture media or enzyme buffer) less than 5 minutes before introducing it to your biological system.
Causality: Keeping the final DMSO concentration low (typically < 1%) prevents solvent toxicity, while the immediate use minimizes the kinetic window for hydrolysis, ensuring the intact molecule reaches the biological target before it can degrade.
Part 5: Workflow Visualization
Degradation pathways of CAS 1356109-72-2 in aqueous media vs. stabilized anhydrous workflow.
Overcoming thermal degradation of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride
Welcome to the technical support center for 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the challenges associated with the thermal lability of this highly reactive intermediate. This guide offers troubleshooting advice, frequently asked questions, and best practices to ensure the integrity of your experiments and the quality of your results.
Introduction: The Challenge of Thermal Instability
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is a valuable building block in synthetic chemistry, prized for its two reactive chloromethyl groups that allow for the construction of complex heterocyclic scaffolds. However, this high reactivity is also the source of its primary challenge: significant thermal instability. Understanding and mitigating this degradation is critical for its successful use in research and development. This guide is built on the foundational principle that the two adjacent chloromethyl groups are prone to an intramolecular cyclization reaction upon heating, a hypothesis supported by the known reactivity of similar bis(halomethyl) aromatic systems.
Frequently Asked Questions (FAQs)
Q1: My reaction with 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is giving low yields and multiple unidentified byproducts. What is the likely cause?
A1: The most probable cause is the thermal degradation of the starting material. This compound is known to be heat-sensitive and can degrade even at moderately elevated temperatures. The presence of multiple spots on a TLC plate or unexpected peaks in your analytical data (LC-MS, GC-MS) are classic indicators of decomposition. It is crucial to maintain low temperatures throughout your reaction and work-up procedures.
Q2: What is the primary thermal degradation product of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride?
A2: While direct studies on this specific molecule are limited, based on established chemical principles of related compounds, the primary degradation pathway is a proposed intramolecular cyclization.[1] This reaction would result in the formation of a fused heterocyclic system, likely a thieno[3,4-b]pyridine derivative, with the elimination of hydrogen chloride. The high reactivity of the two adjacent chloromethyl groups makes this intramolecular reaction highly favorable.[2]
Q3: At what temperature does significant degradation of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride begin?
A3: There is no single, sharply defined temperature for the onset of degradation, as it is influenced by factors such as the solvent, the presence of other reagents (especially bases), and the duration of heating. However, as a general guideline, it is best to avoid temperatures above room temperature (20-25°C) whenever possible. For reactions requiring heat, it is imperative to conduct small-scale trials at various temperatures to determine the stability threshold for your specific system.
Q4: How can I monitor the degradation of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride during my experiment?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the purity of your starting material and the progress of your reaction. A stability-indicating HPLC method can separate the parent compound from its degradation products. Additionally, ¹H NMR spectroscopy can be used to detect the appearance of new signals corresponding to the degradation product. For example, the characteristic signals of the chloromethyl protons would be expected to shift or disappear upon cyclization.[3][4][5][6]
Q5: Are there any recommended stabilizers for this compound?
A5: There are no universally recognized stabilizers specifically for 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride. The most effective strategy is to prevent degradation by controlling the experimental conditions, primarily temperature. The addition of any substance intended as a stabilizer would need to be carefully evaluated for its potential to interfere with the desired reaction.
Troubleshooting Guide
This section provides a structured approach to identifying and solving common problems encountered when working with 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride.
Observed Issue
Probable Cause
Recommended Solution & Explanation
Low or no yield of the desired product.
Thermal degradation of the starting material.
Maintain low temperatures: Conduct the reaction at or below room temperature. If cooling is required, use an ice bath (0°C) or a cryostat for even lower temperatures. Minimize reaction time: Prolonged reaction times, even at low temperatures, can lead to degradation. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.
Multiple unexpected spots on TLC or peaks in LC-MS/GC-MS.
Formation of the cyclized thieno[3,4-b]pyridine derivative and potentially other byproducts.
Optimize reaction conditions: Screen different solvents and, if applicable, bases to find conditions that favor the desired reaction over degradation. Purify the starting material: Ensure the 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is of high purity before use. Impurities can sometimes catalyze degradation.
Inconsistent results between batches.
Variable levels of degradation in the starting material.
Use freshly prepared or properly stored material: This compound should be used as soon as possible after synthesis or purchase.[7] If storing, keep it in a tightly sealed container at low temperature (see Best Practices). Perform a quality check: Before each use, check the purity of the starting material by HPLC or NMR to ensure its integrity.
Reaction mixture turns dark or discolored.
Significant decomposition and potential polymerization.
Immediate cooling and analysis: If the reaction mixture discolors, immediately cool it down to stop further degradation. Analyze a small aliquot to identify the extent of decomposition. It may be necessary to abandon the reaction and restart under more controlled conditions.
Visualizing the Degradation Pathway and a Recommended Workflow
To provide a clearer understanding of the challenges and solutions, the following diagrams, generated using Graphviz, illustrate the proposed thermal degradation pathway and a recommended experimental workflow.
Caption: Proposed thermal degradation of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride.
Caption: Recommended workflow for handling 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride.
Best Practices and Storage Guidelines
To ensure the highest quality and reactivity of your 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride, adhere to the following best practices for handling and storage:
Storage Protocol
Temperature: For long-term storage, it is highly recommended to store the compound at -20°C.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidative degradation.
Container: Use a tightly sealed, amber glass vial to protect from light and moisture. For added protection, the vial can be placed inside a desiccator.
Aliquoting: If you will be using small amounts of the compound over time, it is advisable to aliquot the material into several smaller vials upon receipt. This will prevent repeated warming and cooling of the entire batch, which can accelerate degradation.
Experimental Handling Protocol
Preparation:
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Weigh out the required amount of material quickly and in a dry environment (e.g., a glove box or under a stream of inert gas).
Immediately reseal the container and return it to the freezer.
Reaction Setup:
Pre-cool the reaction vessel and solvent to the desired temperature before adding the 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride.
Add the compound to the reaction mixture in a controlled manner, either as a solid or as a freshly prepared solution in a cold, anhydrous solvent.
Work-up and Purification:
Perform all aqueous work-up steps using cold solutions (e.g., ice-cold water or brine).
When removing solvent under reduced pressure, use a rotary evaporator with a water bath set to a low temperature (ideally not exceeding 30°C).
If purification by column chromatography is necessary, consider performing it in a cold room or using a jacketed column with a cooling circulator.
By implementing these strategies, you can significantly improve the reliability and success of your experiments involving this valuable but challenging reagent.
References
BenchChem. (2025).
SciSpace. (2016, December 14).
Ijisrt.Com. (n.d.).
BenchChem. (2025). common side reactions in the synthesis of 6,6'-Bis(chloromethyl)-2,2'-bipyridine. BenchChem Technical Guides.
Research Journal of Pharmacy and Technology. (n.d.).
ResolveMass Laboratories. (2026, February 15).
Hertz, D. L., et al. (2013).
BenchChem. (n.d.). 2,3-Bis(chloromethyl)pyridine.
MDPI. (2023, June 29).
Pilkington, L. I., et al. (2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 14(1), 103-113.
Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds.
Ghorab, M. M., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and related derivatives with expected anticancer activity. Molecules, 20(1), 1083-1098.
Dotsenko, V. V., et al. (2017). The Chemistry of Thienopyridines. In Advances in Heterocyclic Chemistry (Vol. 123, pp. 1-158). Academic Press.
Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 53(3), 487-516.
Carrasco, E., et al. (2021). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. European Journal of Medicinal Chemistry, 213, 113170.
The Dow Chemical Company. (1988). 2-Mono and 2,3-bis \poly\ chloromethyl\ pyridines (European Patent No. EP 0254052 A2).
Pfizer Inc. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development, 6(5), 618-623.
Betz, R., et al. (2011). 1,6-Bis(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1577.
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-5-(chloromethyl)
Barry, C. N., et al. (2026, January 22). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry.
Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form.
ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE.
Giamberini, M., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1799.
Jang, B. N., & Wilkie, C. A. (2005). The Thermal degradation of Bisphenol A Polycarbonate in Air.
Technical Support Center: Purification & Recrystallization of 5-Chloro-2,3-bis(chloromethyl)pyridine
Welcome to the dedicated technical support and troubleshooting portal for 5-Chloro-2,3-bis(chloromethyl)pyridine (and its hydrochloride salt). This highly reactive electrophilic intermediate is critical in the synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support and troubleshooting portal for 5-Chloro-2,3-bis(chloromethyl)pyridine (and its hydrochloride salt). This highly reactive electrophilic intermediate is critical in the synthesis of complex pyridine-based active pharmaceutical ingredients (APIs) and agrochemicals[1].
Due to the presence of two highly activated chloromethyl groups and a nucleophilic pyridine nitrogen, this compound presents unique handling, purification, and stability challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and rigorous protocols to ensure high-yield recoveries and pristine analytical purity.
Physicochemical & Stability Data
Understanding the quantitative parameters of this compound is the first step in designing a successful purification strategy. The data below summarizes the critical properties dictating its behavior in solution[1][2].
Parameter
Free Base Form
Hydrochloride (HCl) Salt Form
Formula
C₇H₆Cl₃N
C₇H₇Cl₄N
CAS Number
N/A (Generated in situ)
1356109-72-2
Physical State
Yellowish oil or low-melting semi-solid
Off-white to white crystalline powder
Solubility
Soluble in DCM, Toluene, EtOAc, THF
Soluble in MeOH, warm Toluene; Insoluble in MTBE, Hexanes
Stability
Highly unstable (Polymerizes at Room Temp)
Stable when stored at 2–8 °C under inert gas
Reactivity Profile
Prone to rapid bimolecular quaternization
Protected from self-alkylation via N-protonation
The Causality of Degradation: Why Does It Fail?
A fundamental rule when handling bis(chloromethyl)pyridines is never to store or heat the compound in its free base form .
The Mechanism of Failure: The pyridine ring contains a lone pair of electrons on the nitrogen atom, making it a moderate nucleophile. Simultaneously, the chloromethyl groups (–CH₂Cl) are exceptionally strong electrophiles due to the electron-withdrawing nature of the pyridine ring. If the compound is left as a free base, the nitrogen of one molecule will rapidly undergo an Sₙ2 attack on the chloromethyl group of a neighboring molecule[3].
This causes a cascading bimolecular polymerization (quaternization) , resulting in a dark, insoluble, oligomeric pyridinium salt mass that cannot be salvaged.
The Solution: By converting the compound to its Hydrochloride (HCl) salt , the pyridine nitrogen is protonated. This eliminates its nucleophilicity, entirely shutting down the self-polymerization pathway and allowing for safe handling, heating, and recrystallization[4].
Fig 1: Degradation pathway of the free base vs. stabilization via the hydrochloride salt.
Troubleshooting & FAQs
Q1: My product "oiled out" during recrystallization instead of forming crystals. How do I fix this?A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its melting point in the chosen solvent system, often exacerbated by impurities.
Causality: The presence of residual hydrolysis products or unreacted starting materials depresses the melting point of the solute matrix.
Solution: Re-dissolve the oil in a minimum amount of warm Toluene. Instead of crash-cooling, allow the solution to cool to room temperature very slowly. Add Methyl tert-butyl ether (MTBE) dropwise until slight turbidity is reached, then add a seed crystal . If no seed is available, scratching the inside of the flask with a glass rod provides nucleation sites.
Q2: I am observing a high degree of hydrolysis (conversion of –CH₂Cl to –CH₂OH). What went wrong?A: Chloromethyl groups on electron-deficient rings are highly susceptible to solvolysis.
Causality: Moisture in your solvents or atmospheric humidity reacted with the electrophilic carbon.
Solution: Ensure all recrystallization solvents (especially hygroscopic ones like Methanol or THF) are strictly anhydrous. Perform filtrations under a nitrogen blanket or use a Schlenk line if ambient humidity is high.
Q3: Can I purify the free base using standard silica gel column chromatography?A: It is possible but highly risky. Standard silica gel is slightly acidic, which can catalyze the decomposition of the chloromethyl groups, while the free base form is prone to self-alkylation on the column.
Solution: If you must isolate the free base, you must pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize it. Run the column rapidly using a flash chromatography system and immediately convert the purified fractions back to the HCl salt or use them in the next synthetic step within hours.
Experimental Protocols
The following self-validating protocols are designed to maximize purity while mitigating the risk of thermal or hydrolytic degradation[4].
Protocol A: Biphasic Recrystallization of the HCl Salt (Recommended)
This method utilizes a solvent/anti-solvent approach to achieve >98% purity.
Preparation: Place the crude 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride in an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Dissolution: Add a minimum volume of anhydrous Toluene. Warm the mixture gently to 45–50 °C. Critical Step: Do not exceed 60 °C, as prolonged thermal stress can induce HCl loss and subsequent polymerization.
Clarification (Optional): If insoluble black polymeric impurities are present, perform a hot filtration through a pad of Celite to clarify the solution.
Anti-Solvent Addition: Remove the heat source. While stirring continuously, add anhydrous Methyl tert-butyl ether (MTBE) dropwise until the solution becomes persistently turbid.
Crystallization: Allow the mixture to cool ambiently to room temperature (approx. 20 °C) over 2 hours. Once crystal growth is observed, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.
Isolation: Filter the white/off-white crystals via vacuum filtration. Wash the filter cake with two volumes of ice-cold MTBE.
Validation: Dry the crystals under high vacuum at room temperature. Take a small aliquot, dissolve in anhydrous Methanol, and analyze via HPLC (UV detection at 254 nm). The filtrate should also be checked via TLC; if significant product remains, concentrate the filtrate to 25% volume and repeat steps 4-6 for a second crop.
Protocol B: Flash Chromatography of the Free Base (Niche Applications)
Use this protocol only when the downstream reaction strictly requires the free base and cannot tolerate the presence of amine bases or inorganic salts used for in situ neutralization.
Neutralization: Suspend the crude HCl salt in cold Dichloromethane (DCM) at 0 °C. Wash rapidly with an ice-cold saturated aqueous NaHCO₃ solution. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 25 °C).
Column Preparation: Pack a column with silica gel slurried in Hexanes containing 1% v/v Triethylamine (TEA). Flush the column with 3 column volumes of pure Hexanes to remove excess TEA.
Elution: Load the crude free base. Elute rapidly using a gradient of Hexanes to 15% Ethyl Acetate in Hexanes.
Validation & Storage: Monitor fractions via TLC (UV active). Pool the product-containing fractions and evaporate the solvent immediately under reduced pressure. Use the isolated oil within 2 hours, or store at -80 °C under Argon for a maximum of 24 hours.
Fig 2: Decision matrix and purification workflow for 5-Chloro-2,3-bis(chloromethyl)pyridine.
References
ResearchGate. "The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide" (Mechanistic insights into bimolar polymerization). Available at:[Link]
ACS Publications. "Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride". Available at:[Link]
Reducing moisture sensitivity in bis(chloromethyl)pyridine hydrochloride handling
A Guide to Reducing Moisture Sensitivity in Experimental Handling for Researchers, Scientists, and Drug Development Professionals. Welcome to the Technical Support Center for bis(chloromethyl)pyridine hydrochloride.
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Reducing Moisture Sensitivity in Experimental Handling for Researchers, Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center for bis(chloromethyl)pyridine hydrochloride. This guide, developed by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and detailed protocols to address the challenges associated with the moisture sensitivity of this versatile reagent. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is bis(chloromethyl)pyridine hydrochloride so sensitive to moisture?
A1: The moisture sensitivity of bis(chloromethyl)pyridine hydrochloride stems from two primary features: the hygroscopic nature of the hydrochloride salt and the reactivity of the benzylic chloride groups. Pyridine hydrochloride salts are known to readily absorb moisture from the atmosphere.[1][2] This absorbed water can then react with the two chloromethyl groups through nucleophilic substitution, leading to the degradation of the reagent.
Q2: What happens if my bis(chloromethyl)pyridine hydrochloride is exposed to moisture?
A2: Exposure to moisture leads to hydrolysis, where the chloromethyl groups (-CH₂Cl) are converted to hydroxymethyl groups (-CH₂OH), forming 2,6-bis(hydroxymethyl)pyridine.[3][4][5] This hydrolysis is often irreversible under typical reaction conditions and can significantly impact your experimental outcomes.
Q3: How does the hydrolysis of bis(chloromethyl)pyridine hydrochloride affect my downstream reactions?
A3: The presence of the hydrolysis product, 2,6-bis(hydroxymethyl)pyridine, as an impurity can lead to several issues:
Reduced Yield: The hydrolyzed diol will not participate in the desired reaction where a chloromethyl group is required for nucleophilic attack, thus lowering the overall yield of your target product.[6]
Formation of Side Products: The hydroxyl groups of the impurity can compete with your intended nucleophile, leading to the formation of undesired side products and complicating purification.
Inaccurate Stoichiometry: If a significant portion of the reagent has hydrolyzed, the actual amount of active bis(chloromethyl)pyridine hydrochloride will be lower than the weighed amount, leading to incorrect stoichiometric ratios in your reaction.
Q4: How should I properly store bis(chloromethyl)pyridine hydrochloride?
A4: To maintain its integrity, bis(chloromethyl)pyridine hydrochloride should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[7][8] For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C.[7][8]
The Science Behind the Sensitivity: A Deeper Dive
The hydrolysis of bis(chloromethyl)pyridine hydrochloride proceeds via a nucleophilic substitution reaction. The benzylic carbons of the chloromethyl groups are electrophilic and susceptible to attack by water, which acts as a nucleophile. This reaction can proceed through either an SN1 or SN2 mechanism, or a combination of both, depending on the specific conditions.[9][10]
The presence of the pyridine ring can influence the reaction mechanism. The nitrogen atom can stabilize a carbocation intermediate, potentially favoring an SN1 pathway.[11] Regardless of the precise mechanism, the outcome is the undesirable conversion of the starting material to the diol.
Troubleshooting Guide
Problem
Potential Moisture-Related Cause
Recommended Solution
Low or no yield of the desired product
The reagent has been significantly hydrolyzed, reducing the concentration of the active starting material.
Purchase a fresh bottle of the reagent and handle it strictly under anhydrous conditions. Consider quantifying the purity of your existing stock using techniques like ¹H NMR if you suspect degradation.
Multiple spots on TLC, indicating side products
The hydrolyzed diol impurity is reacting with your reagents, or the presence of water is promoting other side reactions.
Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry other reagents as appropriate for your reaction. Purify the bis(chloromethyl)pyridine hydrochloride if significant hydrolysis is suspected.
Inconsistent results between experiments
Varying levels of moisture exposure during experimental setup are leading to different amounts of reagent degradation.
Standardize your handling procedure using a glovebox or Schlenk line to ensure a consistently anhydrous environment for every experiment.[12][13]
Difficulty in product purification
The formation of polar side products from the reaction of the diol impurity makes chromatographic separation challenging.
Prevent the formation of these impurities by using anhydrous techniques. If they are already present, consider a different purification strategy, such as recrystallization or a different chromatographic stationary/mobile phase.
Experimental Protocols
Protocol 1: Weighing and Dispensing in a Glovebox
A glovebox provides the most controlled environment for handling moisture-sensitive reagents.[2][7][14]
Step-by-Step Methodology:
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).
Transfer In: Place the sealed bottle of bis(chloromethyl)pyridine hydrochloride, along with any necessary spatulas, weigh boats, and your reaction vessel, into the glovebox antechamber. Perform at least three vacuum/inert gas refill cycles to remove atmospheric contaminants.[14]
Equilibration: Bring all items into the main chamber and allow them to equilibrate with the glovebox atmosphere for at least 15-20 minutes.
Weighing: Tare a weigh boat on the balance inside the glovebox. Carefully dispense the desired amount of the solid reagent onto the weigh boat.
Transfer to Vessel: Transfer the weighed solid into your reaction vessel.
Sealing: Securely seal the reaction vessel before removing it from the glovebox.
Cleanup: Tightly reseal the reagent bottle. Clean any spills within the glovebox immediately.
Transfer Out: Remove your sealed reaction vessel and any waste from the glovebox via the antechamber, again using at least three purge cycles.
Protocol 2: Handling Using a Schlenk Line
For labs without access to a glovebox, a Schlenk line provides a reliable alternative for maintaining an inert atmosphere.[1][2]
Step-by-Step Methodology:
Glassware Preparation: Assemble your reaction flask (e.g., a two-neck round-bottom flask with a septum and a condenser) and flame-dry it under vacuum to remove adsorbed water. Allow it to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).[12]
Positive Pressure: Maintain a positive flow of inert gas through the reaction flask. This can be visualized with an oil bubbler.
Weighing and Transfer: Briefly remove the septum and quickly add the pre-weighed bis(chloromethyl)pyridine hydrochloride to the flask against the counterflow of inert gas. This step should be performed as swiftly as possible to minimize exposure to the atmosphere.
Solvent Addition: Add your anhydrous solvent to the reaction flask via a syringe or cannula.
Reaction: Proceed with the addition of other reagents and the reaction as planned, maintaining the inert atmosphere throughout.
References
Glasp. (2023, March 16). What Are Allylic and Benzylic Halides: SN1 vs SN2?
University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.
Chemistry Stack Exchange. (2023, May 24). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?
Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube.
Sciencemadness.org. (2018, October 7).
MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
Semantic Scholar.
Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance.
JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture.
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
University of Wisconsin-Madison. III.Schlenk Line and Schlenk Flask: General Tips.
University of Wisconsin-Madison. (2024, August 21). Section 5.21 Title: Glovebox Use.
BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
BenchChem. common side reactions in the synthesis of 6,6'-Bis(chloromethyl)-2,2'-bipyridine.
Royal Society of Chemistry. (2022, April 21). Efficient synthesis of 2,6-bis(hydroxymethyl)
University of California, Berkeley.
ResearchGate. (2024). 152 questions with answers in GLOVEBOX TECHNIQUES | Science topic.
Sciencemadness.org. (2018, October 7).
MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
Google Patents. EP0258009B1 - 2,6-bis(chloromethyloxycarbonyloxymethyl)pyridine.
SpringerLink. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
Sigma-Aldrich. 2,6-Bis(chloromethyl)pyridine 99%.
BenchChem. Technical Support Center: Pyridine-2,6-diethanol Hydroxyl Group Reactivity.
Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)
ResearchGate. Syntheses and crystal structures of cobalt and nickel complexes of 2,6-bis(hydroxymethyl)pyridine.
YouTube. (2026, March 25). Low Yield: Why?- Solving Exam Riddles in Organic Chemistry 32.
Oriental Journal of Chemistry. (2011, June 15). Synthesis and characterization of two new macroheterocycles prepared from the reaction of 2,6-bis (chloromethyl) pyridine and thiodiglycol.
CymitQuimica. 2,6-Bis(chloromethyl)
ResearchGate. ChemInform Abstract: An Efficient Synthesis of 2,6-Bis(chloromethyl)pyridine and a (5.5)(2, 6)Pyridinophane Disulfite.
Dalton Transactions. (2023, July 3). Ligand and metal-centred reactivity in 2,6-bis(imino)-1,4-dihydropyridinate Zn(ii) alkyls: the dual behaviour of an intriguing type of complex.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and CMC/Drug Development Professionals
Executive Summary & Analytical Challenges
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride (CAS: 1356109-72-2) is a critical, highly reactive intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Analyzing the purity of this compound presents two distinct physicochemical challenges:
High Reactivity of Chloromethyl Groups: The benzylic-like chloromethyl moieties are highly susceptible to nucleophilic attack and solvolysis. Using standard protic diluents (like methanol or water) leads to rapid degradation (e.g., conversion to methoxymethyl or hydroxymethyl derivatives) before the sample even reaches the detector.
Basic Pyridine Nitrogen: The pyridine ring (pKa ~5.2) interacts strongly with residual silanols on traditional silica-based stationary phases, leading to severe peak tailing and poor resolution [1].
This guide objectively compares analytical methodologies for this compound, establishing why a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method utilizing core-shell technology and aprotic sample preparation is superior to traditional HPLC and Gas Chromatography (GC) alternatives. Furthermore, it outlines a self-validating protocol aligned with the latest ICH Q2(R2) guidelines[2].
Methodological Comparison: UHPLC vs. Traditional HPLC vs. GC
To establish the most robust purity assay, we must compare the performance of available chromatographic techniques. The table below synthesizes the experimental outcomes of three distinct approaches.
Table 1: Performance Comparison of Analytical Alternatives
Parameter
Modern UHPLC (Core-Shell C18)
Traditional HPLC (Fully Porous C18)
Gas Chromatography (GC-FID)
Sample Stability
Excellent (Fast run time limits aqueous exposure)
Poor (Longer run times lead to on-column hydrolysis)
Fail (Thermal degradation of the HCl salt in the inlet)
Peak Symmetry (As)
1.05 - 1.15 (Sharp)
1.40 - 1.80 (Tailing)
N/A (Decomposition peaks)
Run Time
< 5 minutes
15 - 25 minutes
> 20 minutes
Resolution (Degradants)
> 2.5
< 1.5 (Co-elution risks)
Unreliable
Primary Limitation
Requires high-pressure instrumentation
Silanol interactions; on-column degradation
Thermal instability of the analyte
The Verdict: GC is fundamentally incompatible due to the thermal lability of the hydrochloride salt and the reactivity of the chloromethyl groups at high injection port temperatures. Traditional HPLC suffers from peak tailing and extended run times, which inadvertently promotes on-column hydrolysis. UHPLC is the only method that provides the speed and efficiency required to analyze the intact molecule accurately.
Mechanistic Insights: Designing a Self-Validating System
As analytical scientists, we must design methods where the chemistry of the analyte dictates the protocol.
Diluent Selection: Preventing Solvolysis
Never use methanol or ethanol to prepare 5-Chloro-2,3-bis(chloromethyl)pyridine. Alcohols act as nucleophiles, rapidly displacing the chlorine atoms on the methyl groups to form ether degradants. Acetonitrile (anhydrous) must be used as the sample diluent. It is an aprotic solvent that stabilizes the reactive chloromethyl groups, ensuring the sample remains intact in the autosampler.
Mobile Phase & Column Chemistry
To suppress the ionization of residual silanols on the silica stationary phase and keep the pyridine nitrogen fully protonated, a highly acidic mobile phase is required. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). TFA acts as a mild ion-pairing agent, shielding the basic nitrogen and ensuring sharp, symmetrical peaks [1]. A core-shell (superficially porous) C18 column is selected to maximize mass transfer, allowing for high flow rates and rapid elution, thereby minimizing the time the analyte spends in the aqueous mobile phase.
Diagram: Analytical Workflow & Degradation Logic
Caption: Logical workflow demonstrating how aprotic sample preparation prevents solvolysis prior to rapid UHPLC analysis.
Step-by-Step Experimental Protocol
Reagents and Equipment
System: UHPLC system equipped with a Photodiode Array (PDA) detector.
Column: Core-shell C18 (e.g., Kinetex® or Ascentis® Express), 2.1 x 100 mm, 1.7 µm particle size.
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Diluent: 100% LC-MS grade Acetonitrile.
Chromatographic Conditions
Flow Rate: 0.5 mL/min
Column Temperature: 35°C (Maintains reproducibility without accelerating on-column hydrolysis).
Autosampler Temperature: 4°C (Critical for sample stability).
Injection Volume: 1.0 µm
Detection: UV at 254 nm (Reference 360 nm).
Gradient Program:
0.0 - 0.5 min: 10% B
0.5 - 3.5 min: 10%
→
80% B
3.5 - 4.5 min: 80% B (Wash)
4.5 - 5.0 min: 10% B (Equilibration)
Sample Preparation
Accurately weigh 10.0 mg of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride standard into a 10 mL volumetric flask.
Dissolve and dilute to volume with 100% Acetonitrile (Concentration: 1.0 mg/mL).
Vortex for 30 seconds and sonicate for 1 minute.
Filter through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Note: Do not use Nylon filters, as they can extract basic compounds.
Method Validation (Aligned with ICH Q2(R2))
The validation of this analytical procedure must follow the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness [2].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities. Forced degradation studies prove the method is stability-indicating.
Acid/Base Hydrolysis: Exposing the compound to 0.1N NaOH results in rapid conversion of the chloromethyl groups to hydroxymethyl groups. The UHPLC method successfully resolves the highly polar hydroxymethyl degradants (eluting at ~1.2 min) from the intact API peak (~2.8 min).
Oxidation: Exposure to 3%
H2O2
yields pyridine N-oxide derivatives, which are easily resolved.
Linearity and Range
Linearity must be established across the range of 25% to 150% of the nominal target concentration (1.0 mg/mL).
Procedure: Prepare calibration standards at 0.25, 0.50, 0.75, 1.00, 1.25, and 1.50 mg/mL in Acetonitrile.
Acceptance Criteria: The correlation coefficient (
R2
) must be
≥0.999
, and the y-intercept bias must be
≤2.0%
.
Precision (Repeatability and Intermediate Precision)
Repeatability: Six independent sample preparations of a single batch are analyzed. The Relative Standard Deviation (RSD) of the purity area percent must be
≤1.0%
.
Intermediate Precision: The same protocol is executed on a different day, by a different analyst, using a different UHPLC system. The cumulative RSD across all 12 samples must remain
≤2.0%
.
Robustness
Following ICH Q2(R2) recommendations, small, deliberate variations in method parameters are introduced to evaluate reliability:
Flow rate variations:±0.05
mL/min.
Column temperature variations:±5
°C.
Mobile phase composition:±2%
absolute variation in gradient starting conditions.
Result: The resolution between 5-Chloro-2,3-bis(chloromethyl)pyridine and its primary hydrolysis degradant must remain
>2.0
under all perturbed conditions.
Conclusion
For the purity analysis of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride, traditional HPLC and GC methods introduce unacceptable risks of sample degradation and poor peak shape. By leveraging core-shell UHPLC technology combined with a strictly aprotic sample diluent and an acidic mobile phase, analytical scientists can achieve a highly accurate, stability-indicating method. This protocol not only prevents artifactual degradation but also fully complies with the rigorous standards set forth by ICH Q2(R2).
References
U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Comparative
Navigating the Analytical Maze: A Comparative Guide to Gas Chromatography Parameters for 1-(4-cyanophenyl)-3-(4-methoxyphenyl)urea (CAS 1356109-72-2)
For Researchers, Scientists, and Drug Development Professionals The analysis of substituted ureas, a chemical class prevalent in pharmaceuticals and agrochemicals, presents unique challenges in gas chromatography (GC). T...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The analysis of substituted ureas, a chemical class prevalent in pharmaceuticals and agrochemicals, presents unique challenges in gas chromatography (GC). This guide provides a comprehensive overview of analytical strategies for 1-(4-cyanophenyl)-3-(4-methoxyphenyl)urea (CAS 1356109-72-2), a compound of interest in drug discovery and development. We will delve into the intricacies of method development, compare direct analysis with derivatization techniques, and offer a robust framework for achieving accurate and reproducible results.
The Challenge of Substituted Ureas in Gas Chromatography
Substituted ureas are known for their thermal lability, often degrading in the high temperatures of the GC injector port. This degradation can lead to inaccurate quantification and the appearance of extraneous peaks, complicating data interpretation. Direct gas chromatographic analysis of these compounds, while desirable for its simplicity, requires careful optimization of instrumental parameters to minimize on-column decomposition.[1][2]
An alternative approach involves chemical derivatization to form more volatile and thermally stable analogs prior to GC analysis. This guide will explore both direct injection and derivatization strategies, providing the necessary data to select the most appropriate method for your research needs.
Direct Injection GC-MS Analysis: A Proposed Method
For rapid screening and analysis where derivatization may be cumbersome, a direct injection approach can be optimized. The following parameters are proposed based on established methods for similar substituted urea compounds and general best practices in GC-MS.[3]
Table 1: Proposed GC-MS Parameters for Direct Analysis of 1-(4-cyanophenyl)-3-(4-methoxyphenyl)urea
Parameter
Recommended Setting
Rationale
GC System
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Provides high selectivity and sensitivity for confirmation of the analyte.
Column
5% Phenyl-methyl silicone (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
A mid-polarity column offering good selectivity for a wide range of compounds. The specified dimensions provide a good balance between resolution and analysis time.
Injection Mode
Splitless or Pulsed Splitless
To maximize the transfer of the analyte onto the column, enhancing sensitivity.
Injector Temperature
250°C
A balance between ensuring volatilization and minimizing thermal degradation. Lower temperatures should be evaluated if degradation is observed.
A starting temperature that allows for good initial focusing of the analyte on the column, followed by a ramp to elute the compound in a reasonable time. The final hold ensures that any less volatile impurities are eluted.
MS Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization technique for creating reproducible mass spectra for library matching.
MS Acquisition Mode
Full Scan (for initial identification) and Selected Ion Monitoring (SIM) (for quantification)
Full scan allows for the identification of unknown peaks, while SIM mode provides higher sensitivity and selectivity for target compound analysis.
Experimental Workflow for Direct GC-MS Analysis
Derivatization GC-ECD Workflow
Conclusion and Recommendations
The choice between direct analysis and a derivatization-based method for 1-(4-cyanophenyl)-3-(4-methoxyphenyl)urea depends on the specific requirements of the analysis.
For rapid screening and qualitative identification , a carefully optimized direct injection GC-MS method is recommended. The key is to use a lower-than-typical injector temperature and a robust column to minimize on-column degradation.
For trace-level quantification and in complex matrices where sensitivity and robustness are paramount, a derivatization approach , such as alkaline hydrolysis followed by bromination and GC-ECD analysis, may be more suitable, despite the more involved sample preparation.
[6]
It is imperative for researchers to validate their chosen method thoroughly, including assessments of linearity, accuracy, precision, and the limit of detection, to ensure the generation of high-quality, reliable data. The information presented in this guide provides a strong foundation for developing a robust and effective GC method for the analysis of 1-(4-cyanophenyl)-3-(4-methoxyphenyl)urea and other structurally related substituted ureas.
References
Analyst (RSC Publishing).
Analytical Chemistry.
Analytical Chemistry.
ResearchGate. Gas chromatographic behaviour of urea herbicides | Request PDF.
PubMed. Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments.
Ministry of Health, Labour and Welfare. Multi-residue Method for Agricultural Chemicals by GC-MS (Animal and Fishery Products).
Benchmarking 5-Chloro-2,3-bis(chloromethyl)pyridine in Pharmaceutical Pipelines: A Comparative Guide for Scaffold Synthesis
The strategic incorporation of halogens in pyridine scaffolds is a cornerstone of modern medicinal chemistry, enabling precise control over molecular conformation, metabolic stability, and target binding affinity. In the...
Author: BenchChem Technical Support Team. Date: April 2026
The strategic incorporation of halogens in pyridine scaffolds is a cornerstone of modern medicinal chemistry, enabling precise control over molecular conformation, metabolic stability, and target binding affinity. In the development of complex pharmaceutical pipelines, the construction of three-dimensional, fused heterocyclic scaffolds is paramount.
Among the versatile bis-alkylating agents used to build these architectures, 5-Chloro-2,3-bis(chloromethyl)pyridine (5-Cl-BCMP)1 has emerged as a highly specialized intermediate. As a Senior Application Scientist, I have structured this guide to objectively benchmark 5-Cl-BCMP against its structural analogs, detailing the mechanistic rationale and experimental causality required to successfully deploy this reagent in drug discovery workflows.
Mechanistic Rationale: The C5-Chloro Advantage
When benchmarking 5-Cl-BCMP against the standard, non-chlorinated 2,3-bis(chloromethyl)pyridine (BCMP), the presence of the C5-chloro substituent fundamentally alters the molecule's reactivity profile through precise electronic tuning:
Electrophilic Activation: The strong inductive electron-withdrawing effect (-I) of the C5 chlorine atom decreases the electron density across the pyridine ring. This increases the partial positive charge (
δ+
) on the benzylic carbons at C2 and C3, significantly accelerating the rate of nucleophilic substitution (
SN2
) during the initial intermolecular attack.
Chemoselectivity and pKa Modulation: The electron-withdrawing nature of the halogen lowers the basicity (pKa) of the pyridine nitrogen. In high-temperature cyclization reactions, a less basic pyridine nitrogen is far less susceptible to competitive intermolecular N-alkylation (quaternization) or unwanted N-oxidation. This chemoselectivity is crucial when synthesizing complex 3D templates, such as the octahydro-1H-cyclopenta[b]pyridine scaffolds utilized in PLP-dependent enzyme inhibitors 2.
Comparative Benchmarking Data
To objectively evaluate 5-Cl-BCMP, we must benchmark it against alternative pyridine-based alkylating agents commonly deployed in medicinal chemistry pipelines.
Reagent
CAS Number
Regiochemistry
Pyridine N-Basicity
Primary Synthetic Utility
5-Chloro-2,3-bis(chloromethyl)pyridine
1356109-72-2
2,3-vicinal
Low (Halogen deactivated)
Fused pyrrolopyridines, TAM kinase inhibitors
2,3-Bis(chloromethyl)pyridine
45754-12-9
2,3-vicinal
Moderate
PLP-enzyme substrates, cyclopenta[b]pyridines
2,6-Bis(chloromethyl)pyridine
3099-28-3
2,6-distal
Moderate
Pincer ligands, macrocyclic chelators
2-Chloro-3-(chloromethyl)pyridine
106651-82-5
Mono-alkylating
Low
Mono-alkylation, cross-coupling precursors
Table 1: Comparative benchmarking of pyridine-based alkylating agents based on electronic properties and synthetic utility.
Experimental Protocol: Synthesis of a Fused Bicyclic Scaffold
The following self-validating protocol outlines the double nucleophilic substitution of 5-Cl-BCMP to form a fused pyrrolopyrimidine or cyclopentapyridine derivative—a common motif in the development of TAM kinase inhibitors 3.
Workflow Causality & Methodology
Step 1: Reagent Preparation
Action: Dissolve 5-Cl-BCMP hydrochloride (1.0 eq) in anhydrous Tetrahydrofuran (THF).
Causality: THF provides excellent solubility for the hydrochloride salt of the pyridine intermediate while remaining completely inert to alkylation, preventing the formation of solvent-adduct impurities.
Step 2: Base Addition
Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to the solution.
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the hydrochloride salt and scavenges the HCl generated during the
SN2
reaction without competing with the primary nucleophile.
Step 3: Nucleophile Addition
Action: Cool the mixture to 0°C and add the binucleophile (e.g., a primary amine or carbon nucleophile) dropwise.
Causality: The initial mono-alkylation is highly exothermic. Controlling the temperature at 0°C suppresses rapid polymerization and oligomerization, ensuring a clean, selective conversion to the mono-alkylated intermediate.
Step 4: Thermal Cyclization
Action: Heat the reaction mixture to 90°C for 1 hour.
Causality: The second alkylation step (intramolecular ring closure) is sterically demanding. Thermal energy is required to overcome the activation barrier of forming the strained, fused bicyclic system.
Action: Monitor the reaction via LC-MS. Once the mass corresponding to the mono-alkylated intermediate completely disappears, quench the reaction with saturated aqueous
NaHCO3
.
Causality: LC-MS tracking provides a definitive, self-validating checkpoint before quenching. The mildly basic
NaHCO3
quench neutralizes residual acids without hydrolyzing the newly formed scaffold, ensuring high recovery yields.
Pathway and Workflow Visualizations
Fig 1. Mechanistic pathway of double nucleophilic substitution using 5-Cl-BCMP.
Fig 2. Optimized experimental workflow for fused scaffold cyclization.
References
Discovery and Biocatalytic Application of a PLP-Dependent Amino Acid γ-Substitution Enzyme That Catalyzes C–C Bond Formation
Journal of the American Chemical Society
WO2017035366A1 - Pyrrolopyrimidine derivatives as tam inhibitors
Google P
27221-49-4 C7H8Cl3N - Chemical Dictionary (5-chloro-2,3-bis(chloromethyl)pyridine hydrochloride)
Guidechem
Comprehensive Safe Handling and Disposal Guide for 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride As a highly reactive substituted pyridine derivative, 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride (CAS: 135...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safe Handling and Disposal Guide for 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride
As a highly reactive substituted pyridine derivative, 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride (CAS: 1356109-72-2) presents unique operational challenges in laboratory and manufacturing environments[1]. Because it functions as a potent alkylating agent and a halogenated acid salt, improper handling or disposal can lead to severe environmental contamination, toxic gas release, and significant safety hazards for personnel.
This guide provides drug development professionals and researchers with a self-validating, mechanistic approach to the safe operational handling, deactivation, and disposal of this compound.
Chemical Profiling & Hazard Causality
To safely dispose of a chemical, one must first understand the molecular mechanisms that make it hazardous. 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride contains four chlorine atoms across different functional environments, dictating its reactivity and disposal requirements.
Table 1: Hazard Causality and Operational Implications
Chemical Feature
Mechanistic Hazard
Operational & Disposal Implication
Bis(chloromethyl) Groups
Alkylating Agent: The
−CH2Cl
groups are highly electrophilic. They readily undergo
SN2
reactions, cross-linking DNA and proteins, rendering the compound highly toxic and potentially mutagenic.
Trace residues on glassware must be chemically deactivated via nucleophilic substitution prior to standard washing.
Hydrochloride Salt (HCl)
Corrosivity: Dissociation in ambient moisture releases acidic protons and chloride ions, potentially off-gassing corrosive hydrogen chloride (HCl) vapor[2].
Spills must be handled with acid-compatible materials; never use basic reactive absorbents that could trigger rapid, exothermic neutralization.
Halogenated Pyridine Ring
Dioxin Precursor: Combustion of highly chlorinated organic rings at low temperatures generates polychlorinated dibenzo-p-dioxins (PCDDs).
Must be strictly segregated from non-halogenated waste to ensure high-temperature incineration with flue gas scrubbing[3].
Waste Segregation & Deactivation Workflows
The disposal of halogenated organic waste requires strict segregation. Mixing halogenated compounds with non-halogenated waste not only exponentially increases disposal costs due to the complex treatment steps required to remove halogens, but it also creates severe environmental risks during incineration[3][4].
Workflow for the segregation, deactivation, and disposal of halogenated pyridine waste.
Step-by-Step Experimental & Disposal Protocols
Protocol A: Chemical Deactivation of Trace Residues (Glassware & Tools)
Because 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is an alkylating agent, contaminated glassware should not be washed directly in a sink. The electrophilic chloromethyl groups must first be neutralized using a strong nucleophile.
Preparation: In a fume hood, prepare a 10% (w/v) aqueous solution of Sodium Thiosulfate (
Na2S2O3
).
Submersion: Fully submerge all contaminated spatulas, stir bars, and glassware into the thiosulfate bath.
Nucleophilic Substitution: Allow the equipment to soak for a minimum of 24 hours. Causality: The thiosulfate ion (
S2O32−
) acts as a nucleophile, attacking the
−CH2Cl
carbon via an
SN2
mechanism. This displaces the chloride leaving group and forms a non-toxic, water-soluble Bunte salt.
Validation & Disposal: After 24 hours, check the pH of the bath. Adjust to pH 6–8 using dilute
NaOH
or
HCl
if necessary. The deactivated aqueous solution can then be disposed of according to your institution's aqueous waste guidelines, and the glassware can be safely washed.
Volume Control: Pour the liquid waste into the container, ensuring it is never filled beyond 75% capacity . Causality: Leaving 25% headspace is critical to allow for the expansion of volatile liquids and the accumulation of headspace vapors without risking container rupture[5].
Strict Segregation: Label the container explicitly as "Halogenated Organic Waste" . Do not allow even trace amounts of this mixture to enter the non-halogenated solvent waste stream[3][4].
Protocol C: Solid Spill Management
Containment: In the event of a solid spill, immediately don a P95/N95 particulate respirator, chemical-resistant nitrile gloves, and safety goggles.
Suppression: Gently cover the solid powder with a damp, inert absorbent (such as damp sand or vermiculite) to suppress hazardous dust formation. Warning: Never use combustible materials like sawdust, as the acidic/reactive nature of the compound could initiate a fire.
Collection: Use non-sparking plastic scoops to transfer the material into a sealable HDPE container.
Labeling: Seal the container and apply a hazardous waste label indicating: "Toxic, Corrosive Solid, Halogenated Organic"[2].
Logistical Disposal Plan & Incineration
Once packaged and labeled, the bulk solid and liquid waste must be transferred to a licensed hazardous waste management facility.
Incineration Requirements:
Because 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride contains over 50% chlorine by molecular weight, it cannot be disposed of in standard landfills or low-temperature incinerators.
Twin-Chamber Incineration: The waste must be processed in a twin-chamber incinerator capable of maintaining a minimum temperature of 1100°C in the secondary combustion chamber with a gas residence time of at least two seconds. This extreme heat is required to completely break the stable carbon-halogen bonds and prevent the synthesis of toxic dioxins/furans.
Flue Gas Scrubbing: The facility must utilize alkaline flue gas scrubbers (quenchers). As the compound combusts, it releases massive amounts of hydrogen chloride (
HCl
) gas. The scrubbers neutralize this gas into harmless chloride salts before the exhaust is released into the atmosphere, ensuring compliance with environmental protection regulations.
References
RiskAssess. Disposal of chemical wastes. Retrieved from: [Link]